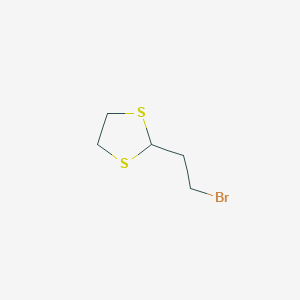

2-(2-Bromoethyl)-1,3-dithiolane

Description

Application in Total Synthesis of Natural Products

The total synthesis of natural products often involves the construction of complex carbon skeletons with precise stereochemistry. 2-(2-Bromoethyl)-1,3-dithiolane has proven to be a valuable tool in achieving these synthetic goals.

Homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental operation in organic synthesis. This compound can function as a three-carbon homologating agent. mcmaster.ca The bromoethyl portion allows for the addition of a two-carbon unit, and the dithiolane ring, upon deprotection, reveals a carbonyl group, effectively adding a third carbon to the chain in the form of a functional group. This strategy is particularly useful for extending alkyl chains or for constructing carbon backbones in a stepwise and controlled manner.

The creation of branched chains and quaternary carbon centers, where a carbon atom is bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound can be employed to introduce ethyl groups that can be further functionalized to create more complex branching. rsc.org By reacting the Grignard reagent derived from this compound with a suitable electrophile, a new carbon-carbon bond is formed, leading to the formation of a branched structure. Subsequent manipulation of the dithiolane-protected carbonyl group can lead to the construction of sterically hindered quaternary carbon centers.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.infiveable.menih.govresearchgate.netamazonaws.com In this planning process, this compound is recognized as a valuable synthon—a conceptual fragment of a molecule. Its presence in a retrosynthetic pathway suggests a disconnection at the carbon-carbon bond formed via the bromoethyl group, simplifying the target molecule into more manageable precursors. The dithiolane group is often envisioned as a protected aldehyde or ketone, which can be a key functional group in the synthetic strategy. ias.ac.infiveable.menih.govresearchgate.netamazonaws.com

Construction of Diverse Organic Scaffolds

Beyond natural product synthesis, this compound is instrumental in the construction of a wide array of organic frameworks, including heterocyclic and macrocyclic systems.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. uniurb.it The dithiolane ring itself is a sulfur-containing heterocycle. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net The reactivity of the bromoethyl side chain of this compound allows for its incorporation into larger heterocyclic systems. mdpi.com For instance, it can be used to alkylate nitrogen, oxygen, or sulfur-containing nucleophiles, leading to the formation of new heterocyclic rings that feature the dithiolane moiety as a substituent. These dithiolane-containing heterocycles can exhibit unique biological activities and physical properties.

Macrocycles, large ring structures, are of interest for their applications in areas such as drug delivery and catalysis. nih.gov The bifunctional nature of this compound, with its reactive alkyl halide and the potential for the dithiolane to participate in ring-closing reactions, makes it a useful component in the synthesis of macrocycles. nih.gov For example, it can be used as a linker to connect two different parts of a molecule, ultimately leading to a large ring structure after a series of reactions. The dithiolane group can be retained in the final macrocycle or can be deprotected to introduce a carbonyl group for further functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1,3-dithiolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrS2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDKRVBTKUEMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304537 | |

| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312581-33-2 | |

| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312581-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 2 Bromoethyl 1,3 Dithiolane

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary alkyl bromide functionality in 2-(2-Bromoethyl)-1,3-dithiolane is a key site for reactivity, primarily undergoing nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Alkylation Reactions: Investigations into Reaction Kinetics and Selectivity

The reaction of this compound with nucleophiles is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com The kinetics of this reaction are second-order, meaning the rate is dependent on the concentrations of both the dithiolane substrate and the attacking nucleophile. youtube.comyoutube.com

The general rate law can be expressed as: Rate = k[this compound][Nucleophile]

The mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond (backside attack). This leads to a transition state where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom. As the new bond forms, the C-Br bond breaks, resulting in an inversion of stereochemistry at the reaction center if it were chiral. masterorganicchemistry.com

Several factors influence the rate and selectivity of these alkylation reactions:

Steric Hindrance: The primary nature of the alkyl bromide in this compound means there is minimal steric hindrance, which greatly favors the SN2 pathway over competing elimination reactions. The order of reactivity for SN2 reactions is generally methyl > primary > secondary, placing this compound in a highly reactive category. masterorganicchemistry.com

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, lithiated dithianes are potent carbon nucleophiles that can readily displace the bromide to form a new carbon-carbon bond.

Leaving Group Ability: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr), which facilitates the substitution reaction.

While specific kinetic data for this compound is not extensively published, the principles of SN2 reactions allow for predictable reactivity patterns. For example, in reactions with other dithiane anions, it would serve as an effective electrophile.

Cross-Coupling Methodologies Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a potential handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl and vinyl halides are the most common substrates, the use of alkyl halides is an area of ongoing development. google.com

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron species with an organohalide using a palladium catalyst. wikipedia.org For this compound, a Suzuki coupling would involve its reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The primary challenge is the slower rate of oxidative addition of alkyl halides to the palladium(0) catalyst compared to aryl or vinyl halides. google.com However, specialized nickel catalysts have shown effectiveness in coupling alkyl halides that have sp³ hybridized alpha and beta carbons, a category that includes our target molecule. google.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org While typically used for aryl and vinyl halides, intramolecular versions of the Heck reaction involving alkyl halides are known. An intermolecular reaction with this compound would be challenging but could potentially be achieved with specialized catalysts and conditions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organohalide. wikipedia.org The use of unactivated alkyl halides in Sonogashira couplings is less common but has been achieved, for instance, with nickel catalysis. wikipedia.org

A summary of potential cross-coupling partners is presented below.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acid (R-B(OH)₂) | Pd or Ni Complex + Base | C(sp³)-C(sp²) or C(sp³)-C(sp³) |

| Heck | Alkene (R'-CH=CH₂) | Pd Complex + Base | C(sp³)-C(sp²) |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd/Cu or Ni Complex + Base | C(sp³)-C(sp) |

Intramolecular Cyclization Processes via Bromine Displacement

The presence of both an electrophilic center (the bromoethyl group) and a potentially nucleophilic center (the dithiolane ring) within the same molecule opens the possibility for intramolecular cyclization. If the C2 carbon of the dithiolane ring is deprotonated to form a carbanion, this nucleophile can attack the electrophilic carbon of the bromoethyl chain, displacing the bromide ion. This process would result in the formation of a spirocyclic compound, where the two rings share a single carbon atom.

A highly analogous process has been described for the synthesis of spirocyclic pyrido[1,2-a]indoles from 3-(2-bromoethyl)indole. lookchem.com In this one-pot reaction, a dianion generated from a 1,3-dicarbonyl compound reacts with the bromoethyl indole, leading to the sequential formation of both a spirocyclopropyl ring and an N-heterocyclic ring. lookchem.com This demonstrates the feasibility of using a bromoethyl group as the electrophile in an intramolecular ring-forming substitution.

Reactivity of the Dithiolane Ring System

The 1,3-dithiolane (B1216140) ring is not merely a passive spectator group; it possesses its own distinct and synthetically valuable reactivity, centered on the chemistry of the C2 position and the stability of the ring itself.

Acyl Anion Equivalency and Carbanion Chemistry at the C2 Position

One of the most powerful applications of dithiolanes in organic synthesis is their function as a "masked" carbonyl group, specifically as an acyl anion equivalent. The protons on the C2 carbon, flanked by two sulfur atoms, are significantly more acidic than typical alkane protons. Treatment with a strong base, such as n-butyllithium, can deprotonate this position to generate a stabilized carbanion. youtube.com

This carbanion is a potent nucleophile, capable of reacting with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent hydrolysis of the dithiolane ring, often using reagents like mercury(II) salts, regenerates a carbonyl group. This two-step sequence effectively achieves the synthetic equivalent of a nucleophilic acyl substitution, a reaction that is otherwise synthetically inaccessible.

Ring-Opening Reactions and Fragmentation Pathways

While deprotonation at C2 is key to the utility of dithiolanes, it can also initiate ring instability. Unlike their six-membered 1,3-dithiane (B146892) counterparts, 2-substituted-1,3-dithiolanes are known to undergo ring fragmentation upon treatment with a base.

This fragmentation is a retro-[2+4] cycloreversion reaction. libretexts.org The process is initiated by deprotonation at the C2 position, and the resulting anion undergoes cycloelimination to produce a stable dithiocarboxylate anion and ethylene (B1197577) gas. This fragmentation pathway is a significant consideration when attempting to use 2-substituted dithiolanes as acyl anion equivalents and must be carefully managed through the choice of base and reaction conditions.

In addition to base-induced fragmentation, the dithiolane ring can be opened under various other conditions, most notably during deprotection to unveil the parent carbonyl compound. A variety of reagents have been developed for this purpose, reflecting the stability of the dithioacetal group.

| Reagent/Condition | Description |

|---|---|

| HgCl₂/CaCO₃ | Classic method using a mercury(II) salt to coordinate with sulfur. |

| N-Bromosuccinimide (NBS) in Acetone | Oxidative cleavage under relatively mild conditions. |

| Iodine in Methanol | Mild oxidative deprotection. |

| o-Iodoxybenzoic acid (IBX) | A hypervalent iodine reagent used for chemoselective cleavage. |

Transformations Involving the Sulfur Atoms of the Dithiolane Ring

The sulfur atoms of the 1,3-dithiolane ring in this compound are key to its reactivity, providing a locus for transformations that can activate or alter the functionality of the molecule. Oxidation of the sulfur atoms is a primary example of such a transformation. The conversion of the thioacetal to a monosulfoxide or a disulfoxide significantly alters the electron density and steric environment of the dithiolane ring, thereby influencing its subsequent chemical behavior.

Microbial oxidation of 1,3-dithiolanes has been shown to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com In chemical oxidations, for instance, 2-phenyl-1,3-dithiolane (B1617770) can be diastereoselectively oxidized to a 2-phenyl monosulfoxide derivative using tert-butyl hydroperoxide and Cp₂TiCl₂. chemicalbook.com These oxidized species can then undergo further reactions. For example, the reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles like benzenethiol (B1682325) can lead to ring-opening products or the formation of 1,4-dithiane (B1222100) 1-oxides. rsc.org

Another significant transformation involving the sulfur atoms is their interaction with various reagents to facilitate ring cleavage. While not directly a transformation of the sulfur atoms, their presence is crucial for these reactions. For example, the reaction of 1,3-bis-tert-butyl thioethers with bromine is proposed to proceed through a sulfonium (B1226848) bromide intermediate, leading to the formation of 1,2-dithiolanes. nih.govrsc.org This type of sulfonium-mediated ring closure highlights the active role of sulfur in the reactivity of such compounds.

Furthermore, the sulfur atoms are central to Pummerer-type reactions. While not directly documented for this compound in the provided context, the general mechanism for related compounds involves the formation of a thionium (B1214772) ion intermediate following the activation of a sulfoxide. acs.org This intermediate is then susceptible to nucleophilic attack, leading to a variety of functionalized products.

Acid-Catalyzed and Transition Metal-Mediated Transformations

Mechanistic Pathways of Dithiolane Deprotection in Complex Synthetic Sequences

The deprotection of the 1,3-dithiolane group, a common protecting group for carbonyl compounds, is a critical step in many multi-step syntheses. This transformation can be achieved under various conditions, including acid catalysis and with the assistance of transition metals.

Acid-catalyzed deprotection of dithiolanes, though less common than their formation under acidic conditions, can be effective. For instance, a mixture of polyphosphoric acid and acetic acid has been used for the deprotection of 1,3-dithianes and 1,3-dithiolanes. asianpubs.org The proposed mechanism, while not fully elucidated, suggests an interaction between the two acids to form an intermediate that promotes the deprotection. asianpubs.org It is noteworthy that neither acid alone is as effective, indicating a synergistic effect. asianpubs.org The stability of dithiolanes to both acidic and basic conditions is a key feature, often requiring specific and sometimes harsh reagents for their removal. nih.gov

A common mechanistic theme in many deprotection protocols involves the initial activation of the sulfur atoms. This can be achieved through the formation of a sulfonium ion. For example, reagents that can act as soft electrophiles can attack the sulfur, making the dithiolane ring susceptible to hydrolytic cleavage. lookchem.com

Photodeprotection offers an alternative mechanistic pathway. In the presence of a sensitizer, electron transfer from the dithiane can occur, leading to a radical cation. nih.govconicet.gov.aracs.org This radical cation can then undergo C-S bond cleavage to form a distonic radical cation. nih.govconicet.gov.aracs.org Subsequent reaction with species like the superoxide (B77818) anion, which can be generated in the presence of oxygen, drives the deprotection to yield the parent carbonyl compound. nih.govconicet.gov.aracs.org

Role of Transition Metal Catalysts in Activating the Dithiolane Moiety

Transition metal catalysts play a significant role in the activation and transformation of the dithiolane moiety, primarily by facilitating the cleavage of the carbon-sulfur (C-S) bonds. This is a crucial aspect of both deprotection strategies and other functional group transformations.

The interaction of the sulfur atoms with a transition metal is a key step in these processes. This can lead to the formation of a complex that weakens the C-S bonds, making them more susceptible to cleavage. For instance, mercury(II) salts, such as HgCl₂/CdCO₃ and Hg(NO₃)₂·3H₂O, have been effectively used for the deprotection of 1,3-dithiolanes. chemicalbook.comnih.gov The proposed mechanism involves the formation of a complex between the dithioacetal and the mercury ion. nih.gov Similarly, copper(II) chloride (CuCl₂) adsorbed on silica (B1680970) gel is another effective reagent for the ring opening of 1,3-dithiolanes. chemicalbook.com

The broader field of transition metal-mediated C-S bond cleavage is relevant to understanding the potential reactivity of this compound. nih.govrsc.org Such reactions are not limited to deprotection and can be part of more complex transformations for constructing C-C and C-heteroatom bonds. rsc.orgrsc.org These processes are of significant interest from both an industrial and a bioinorganic perspective, drawing parallels to the hydrodesulfurization (HDS) process used in the petroleum industry. nih.gov

Research into binuclear first-row transition metal complexes has shown their potential to mediate the hydrolysis of C-S bonds in thiolates. nih.gov This suggests that appropriately designed transition metal complexes could be used to selectively cleave the C-S bonds in the dithiolane ring of this compound, opening up pathways for further functionalization. The development of such catalytic systems often involves the use of specific binucleating ligands that can support the transition metal centers and facilitate the desired reactivity. nih.gov

Below is a table summarizing various reagents used for the deprotection of 1,3-dithiolanes and related compounds, highlighting the role of transition metals and other activating agents.

Table 1: Reagents for the Deprotection of 1,3-Dithiolanes and Related Compounds

| Reagent/Catalyst | Conditions | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| Polyphosphoric Acid / Acetic Acid | 20-45 ºC | Formation of a reactive intermediate from the two acids | asianpubs.org |

| Mercury(II) Nitrate Trihydrate | Solid-state, grinding | Complex formation between dithioacetal and mercury(II) | nih.gov |

| Copper(II) Chloride on Silica Gel | - | Activation of C-S bond via coordination to copper | chemicalbook.com |

| Iodine / Hydrogen Peroxide | Aqueous micellar system | Oxidation of sulfur, formation of iodonium (B1229267) species | lookchem.comresearchgate.netorganic-chemistry.org |

| Photodeprotection with sensitizer | Light (λ > 350 nm), MeCN | Electron transfer to form a radical cation, C-S bond cleavage | nih.govconicet.gov.aracs.org |

Synthetic Utility As a Building Block in Complex Molecular Architectures

Construction of Diverse Organic Scaffolds

Development of New Reagents and Methodologies Based on the Dithiolane Framework

The dithiolane moiety in 2-(2-Bromoethyl)-1,3-dithiolane is not merely a passive protecting group; it is an active participant in the development of novel reagents and synthetic methodologies. The sulfur atoms of the dithiolane ring can be oxidized to sulfoxides or sulfones, which can modulate the reactivity of the molecule and introduce new functionalities.

One of the key transformations of the dithiolane ring is its deprotonation at the C2 position to form a nucleophilic carbanion. This umpolung (polarity reversal) of the normally electrophilic carbonyl carbon that the dithiolane protects allows for the formation of carbon-carbon bonds with a variety of electrophiles. While the direct deprotonation of the C2 proton in 2-substituted dithiolanes can be challenging, the principle has been extensively demonstrated in the related 1,3-dithiane (B146892) series. The resulting lithiated species are powerful nucleophiles for the synthesis of complex molecules.

Furthermore, the bromoethyl side chain can be transformed into a phosphonium (B103445) salt, which upon treatment with a base, generates a Wittig reagent. This in-situ generation of a reactive ylide provides a pathway to introduce vinyl groups with the dithiolane moiety intact, ready for subsequent deprotection to reveal a ketone. This methodology allows for the construction of α,β-unsaturated ketones and other complex olefinic structures.

Functional Group Transformations and Derivatization

The differential reactivity of the bromoethyl chain and the dithiolane ring is the cornerstone of the synthetic utility of this compound. This allows for a stepwise and controlled modification of the molecule, building complexity in a predictable manner.

Selective Modification of the Bromoethyl Chain Post-Dithiolane Formation

The primary alkyl bromide of the bromoethyl chain is a versatile handle for a plethora of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, while the dithiolane ring remains inert under many of these conditions.

Common transformations of the bromoethyl group include:

Nucleophilic Substitution with Amines: Primary and secondary amines can readily displace the bromide to form the corresponding amino-dithiolane derivatives. nih.govrsc.org These products can serve as precursors for the synthesis of nitrogen-containing heterocycles and other complex amines.

Formation of Ethers and Thioethers: Alkoxides and thiolates react with this compound to yield ethers and thioethers, respectively. This provides a straightforward route to introduce diverse oxygen and sulfur-containing functionalities.

Cyanide Displacement: The reaction with cyanide salts, such as sodium or potassium cyanide, extends the carbon chain by one and introduces a nitrile group. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Organometallic Reagents: The bromoethyl group can be converted into an organometallic reagent, such as a Grignard or an organolithium reagent. nih.govbiosynth.com However, the thermal instability of the Grignard reagent derived from the analogous 2-(2-bromoethyl)-1,3-dioxolane (B43116) suggests that these reactions may need to be performed at low temperatures to avoid decomposition. These organometallic derivatives are potent nucleophiles that can react with a variety of electrophiles, including aldehydes, ketones, and esters.

Below is a table summarizing some of the selective modifications of the bromoethyl chain:

| Nucleophile | Product Functional Group |

| Primary/Secondary Amine | Secondary/Tertiary Amine |

| Alkoxide | Ether |

| Thiolate | Thioether |

| Cyanide | Nitrile |

| Magnesium | Grignard Reagent |

| Lithium | Organolithium Reagent |

| Triphenylphosphine | Phosphonium Salt |

Chemoselective Transformations in the Presence of the Dithiolane Group

A key advantage of the dithiolane group is its stability under a wide range of reaction conditions, allowing for chemoselective manipulations of other functional groups within the molecule. The dithiolane is generally resistant to nucleophiles, bases, and reducing agents that would readily react with an unprotected carbonyl group.

For instance, a molecule containing both a dithiolane and an ester functionality can be selectively reduced at the ester group using a mild reducing agent like sodium borohydride, leaving the dithiolane intact. Similarly, other functional groups introduced via modification of the bromoethyl chain can be selectively transformed.

The removal of the dithiolane protecting group to regenerate the carbonyl functionality is typically achieved under oxidative or hydrolytic conditions that are often orthogonal to the conditions used for other transformations. Reagents such as mercury(II) chloride, N-bromosuccinimide (NBS), or iodine in the presence of water are commonly employed for this deprotection step. nih.gov The ability to selectively deprotect the dithiolane allows for the unmasking of the carbonyl group at a desired stage in a multi-step synthesis.

The following table provides examples of chemoselective transformations where the dithiolane group remains intact:

| Reactant Functional Group | Reagent | Product Functional Group |

| Ester | Sodium Borohydride | Alcohol |

| Nitrile | Lithium Aluminum Hydride | Primary Amine |

| Alkene | m-CPBA | Epoxide |

Advanced Spectroscopic and Analytical Methodologies in Research on Dithiolane Derivatives

Elucidation of Reaction Mechanisms Through In-Situ Spectroscopic Monitoring

In-situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they proceed, providing invaluable insights into reaction kinetics and mechanistic pathways without the need for isolating intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the transformation of reactants into products. In the context of reactions involving "2-(2-Bromoethyl)-1,3-dithiolane," in-situ NMR can monitor the disappearance of starting material signals and the appearance of product signals over time. nih.gov By analyzing the changes in chemical shifts, coupling constants, and signal integrations, researchers can deduce the structure of intermediates and determine the sequence of bond-forming and bond-breaking events. For instance, in a substitution reaction where the bromine atom is replaced, the characteristic signals of the protons on the bromoethyl group would be observed to decrease, while new signals corresponding to the substituted product would emerge.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in establishing the connectivity of atoms in newly formed products or transient species, providing a more complete picture of the reaction pathway. youtube.com

Table 1: Representative ¹H NMR Chemical Shifts for "this compound" in CDCl₃

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| SCH₂CH₂S | 3.20 - 3.40 (m) |

| SCHS | 4.60 - 4.70 (t) |

| CH₂Br | 3.50 - 3.60 (t) |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govlibretexts.org Changes in the functional groups during a reaction involving "this compound" can be monitored by observing the appearance or disappearance of specific vibrational bands. For example, the C-Br stretching frequency would be a key band to monitor in substitution reactions. The C-S stretching vibrations of the dithiolane ring can also provide information about the integrity of this structural motif throughout a reaction. nih.gov

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly useful for studying symmetric vibrations and bonds involving heavier atoms like sulfur. core.ac.ukresearchgate.net The combination of both techniques provides a more comprehensive understanding of the molecular transformations occurring. nih.gov

Table 2: Key Infrared and Raman Vibrational Frequencies for "this compound"

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry Techniques for Investigating Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and characterizing final products due to its high sensitivity and ability to provide molecular weight information. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. stanford.edumdpi.com This is particularly valuable in the study of "this compound" reactions, where multiple products with similar nominal masses may be formed. By comparing the experimentally determined exact mass with the theoretical masses of potential products, researchers can unambiguously identify the correct structure.

Table 3: Example of HRMS in Distinguishing Potential Reaction Products

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| "this compound" | C₅H₉BrS₂ | 227.9383 |

| Product A (Substitution with -OH) | C₅H₁₀OS₂ | 150.0173 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. nih.gov This "fingerprint" can be used to confirm the structure of a synthesized compound or to elucidate the structure of an unknown reaction intermediate. By analyzing the fragmentation pathways, researchers can piece together the connectivity of the molecule, providing strong evidence for its proposed structure. This technique is particularly useful for distinguishing between isomers that have the same exact mass.

Chromatographic Methods for Purification and Analysis of Synthetic Pathways

Chromatographic techniques are essential for both the purification of "this compound" and its derivatives, as well as for monitoring the progress of a reaction. chromatographyonline.commdpi.com

The choice of chromatographic method depends on the scale of the synthesis and the properties of the compounds being separated. Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring, allowing for a quick assessment of the consumption of starting materials and the formation of products. For the purification of the final compound, column chromatography is a commonly employed technique. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of a sample and for quantitative analysis of reaction mixtures. chromatographyonline.comnih.gov When coupled with a mass spectrometer (LC-MS or GC-MS), these methods provide both separation and identification capabilities, making them invaluable for analyzing complex reaction outcomes.

Table 4: Overview of Chromatographic Techniques in the Study of "this compound"

| Technique | Application |

|---|---|

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring |

| Column Chromatography | Preparative purification |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, quantitative analysis |

| Gas Chromatography (GC) | Analysis of volatile derivatives, purity analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile products |

High-Performance Liquid Chromatography for Monitoring Reaction Progress and Product Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for monitoring the synthesis of dithiolane derivatives. researchgate.net This method allows for the separation, identification, and quantification of individual components in a mixture. researchgate.net In the context of the synthesis of this compound, HPLC is crucial for tracking the consumption of reactants and the formation of the desired product in real-time.

The progress of a reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. rsc.org This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Furthermore, upon completion of the reaction, HPLC is used to determine the purity of the isolated this compound by separating it from any unreacted starting materials, byproducts, or impurities.

A common mode of HPLC used for this purpose is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Illustrative HPLC Method for Analysis of this compound:

While specific research detailing HPLC analysis of this compound is not abundant, a method can be adapted from similar compounds like 2-(2-Bromoethyl)-1,3-dioxolane (B43116). sielc.com The following table outlines a potential set of HPLC parameters for monitoring a reaction producing this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Using such a method, a chromatogram would show distinct peaks for the starting materials and the this compound product at different retention times, allowing for their quantification. The purity of the final product can be assessed by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry for Volatile Intermediates and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the synthesis and analysis of this compound, GC-MS can be employed to identify volatile intermediates, byproducts, and to confirm the identity of the final product. nih.gov

During the synthesis of this compound, which may involve the reaction of bromoacetaldehyde (B98955) diethyl acetal (B89532) with 1,2-ethanedithiol, volatile intermediates or side-products could be formed. GC-MS analysis of the reaction headspace or a derivatized sample can provide crucial information about the reaction mechanism and help in identifying sources of impurities. nih.gov

The sample, once injected into the GC, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries.

Potential Volatile Compounds in the Synthesis of this compound Amenable to GC-MS Analysis:

| Compound | Potential Origin | Molecular Weight ( g/mol ) |

| 1,2-Ethanedithiol | Unreacted Starting Material | 94.21 |

| Bromoacetaldehyde | Starting Material Precursor | 122.95 |

| Ethanol | Byproduct from Acetal Hydrolysis | 46.07 |

| This compound | Final Product | 227.18 |

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of bromine, ethyl, or dithiolane fragments, thus confirming its structure.

Computational and Theoretical Investigations of 2 2 Bromoethyl 1,3 Dithiolane Reactivity

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions involving 2-(2-bromoethyl)-1,3-dithiolane. These methods allow for the precise calculation of electronic structure and energy, which in turn helps in mapping out the most probable reaction pathways.

Density Functional Theory (DFT) Studies on Transition States and Activation Energies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. For a molecule like this compound, which features a reactive bromoalkane moiety and a dithiolane ring, DFT calculations can elucidate the energetics of various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom.

In a typical DFT study, the geometries of the reactants, products, and, crucially, the transition states are optimized. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction.

For instance, in a hypothetical nucleophilic substitution reaction of this compound with a nucleophile (Nu⁻), DFT calculations could be used to model the Sₙ2 pathway. The results of such a study, while not specifically documented for this exact molecule in the public literature, can be illustrated with representative data based on similar bromoalkanes and sulfur-containing heterocycles. nih.govmdpi.comresearchgate.netuclan.ac.uk

Table 1: Illustrative DFT-Calculated Activation Energies for the Sₙ2 Reaction of this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Solvent (Implicit Model) | Activation Energy (ΔE‡) (kcal/mol) |

| Hydroxide (OH⁻) | Water | 22.5 |

| Cyanide (CN⁻) | Dimethyl Sulfoxide (DMSO) | 18.7 |

| Thiolate (RS⁻) | Acetonitrile (B52724) | 16.2 |

| Azide (N₃⁻) | Methanol | 20.1 |

Note: The data in this table is illustrative and based on typical values for Sₙ2 reactions of bromoalkanes. It serves to demonstrate the type of information that would be generated from DFT studies.

These calculations would reveal how the electronic nature of the incoming nucleophile affects the energy barrier of the reaction. Furthermore, DFT can be employed to study other potential reaction pathways, such as elimination reactions or reactions involving the dithiolane ring itself.

Computational Modeling of Stereochemical Outcomes

When a reaction can lead to the formation of stereoisomers, computational modeling becomes invaluable for predicting the stereochemical outcome. For reactions involving this compound, if a chiral center is formed, DFT can be used to calculate the energies of the transition states leading to the different stereoisomers. According to transition state theory, the product distribution is determined by the relative energies of these competing transition states.

For example, if the nucleophile attacks a prochiral center, two diastereomeric transition states could be possible. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, the diastereomeric excess (d.e.) can be predicted. This information is critical for designing stereoselective syntheses. While specific studies on this molecule are not available, the methodology is well-established for a wide range of organic reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. rsc.orgmdpi.com MD simulations are particularly useful for understanding the conformational flexibility of this compound and how its shape influences reactivity.

Understanding Solvent Effects on Reaction Dynamics

The solvent can have a profound effect on reaction rates and mechanisms. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.gov This allows for a more realistic representation of the reaction environment compared to the implicit solvent models often used in DFT calculations.

By running simulations in different solvents, researchers can observe how the solvent molecules arrange themselves around the reactant and the transition state. This "solvation shell" can stabilize or destabilize these species, thereby altering the activation energy. For example, a polar protic solvent might stabilize a charged nucleophile and the leaving group, but it could also form a solvent cage that hinders the approach of the nucleophile to the substrate. MD simulations can quantify these effects and help in the selection of an optimal solvent for a desired reaction.

Table 2: Illustrative Data from MD Simulations on Solvent Properties Affecting Reactivity

| Solvent | Radial Distribution Function (g(r)) Peak of Solvent around Bromine | Diffusion Coefficient of Reactant (x 10⁻⁵ cm²/s) |

| Water | 3.2 Å | 1.8 |

| Methanol | 3.5 Å | 2.5 |

| Acetonitrile | 4.1 Å | 3.1 |

| Hexane | N/A (no significant ordering) | 4.5 |

Note: This table provides a conceptual illustration of the types of data generated from MD simulations to understand solvent effects.

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. wikipedia.orglibretexts.orgnumberanalytics.commdpi.comnih.gov For this compound, QSRR models could be developed to predict its reactivity in a class of reactions based on calculated molecular descriptors.

These descriptors are numerical values that encode information about the molecule's steric, electronic, and topological properties. Examples include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO-LUMO gap.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A QSRR model is built by finding a statistical relationship between a set of these descriptors and an experimentally determined measure of reactivity (e.g., a reaction rate constant) for a series of related compounds. Once a robust model is developed, it can be used to predict the reactivity of new, untested compounds like this compound, provided it falls within the chemical space of the training set. This approach can significantly accelerate the discovery of new reactions and the optimization of reaction conditions.

Future Research Directions and Challenges in 2 2 Bromoethyl 1,3 Dithiolane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(2-bromoethyl)-1,3-dithiolane and related compounds often relies on methods that may not align with modern principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and processes that minimize waste generation.

Key areas for development include:

Catalyst Innovation : Moving beyond conventional Brønsted or Lewis acid catalysts for the dithioacetalization step. organic-chemistry.org Research into solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer advantages in terms of recyclability and ease of separation.

Alternative Reagents : Investigating alternative, less hazardous reagents for both the dithiolane formation and the introduction of the bromoethyl group.

One-Pot Syntheses : Designing one-pot procedures that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. researchgate.net Such methods have been successfully developed for other 2-ylidene-1,3-dithiolanes and could be adapted. researchgate.net

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Catalyst | Homogeneous Lewis/Brønsted acids (e.g., BF₃·OEt₂, TsOH) | Heterogeneous solid acids (e.g., zeolites, ion-exchange resins) | Catalyst recyclability, simplified product purification, reduced corrosive waste. |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Solvent-free conditions or green solvents (e.g., ionic liquids, water) | Reduced environmental impact, lower cost, enhanced safety. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, reduced waste, lower energy consumption. |

An interactive table comparing traditional and proposed sustainable synthetic routes.

Expanding the Scope of Synthetic Transformations and Applications

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a stable dithiolane protecting group, makes it a versatile building block. Future research will likely focus on leveraging this dual reactivity to access a wider range of complex molecules.

Potential avenues for exploration include:

Nucleophilic Substitution Reactions : While the bromoethyl group readily undergoes substitution, a systematic exploration of a broader range of nucleophiles could lead to novel derivatives with interesting biological or material properties.

Grignard and Organolithium Reagents : Formation of the corresponding Grignard or organolithium reagent from this compound would create a valuable nucleophilic intermediate for carbon-carbon bond formation.

Polymer Chemistry : The compound could serve as a monomer or an initiator in polymerization reactions. For example, the dithiolane ring is known to undergo ring-opening polymerization, a property that could be exploited to create novel dynamic and reversible polydisulfides. rsc.org

Synthesis of Heterocycles : The bromoethyl moiety is a precursor for the formation of various heterocyclic systems through intramolecular cyclization reactions following a substitution or metal-catalyzed coupling step.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. nih.govnih.gov The integration of this compound chemistry into these platforms is a key area for future development.

Challenges and opportunities in this area include:

Reaction Optimization for Flow : Adapting existing batch protocols for the synthesis and subsequent reactions of this compound to a continuous flow setup. This involves optimizing parameters such as residence time, temperature, and reagent stoichiometry. d-nb.info

In-line Purification : Developing integrated purification modules, such as scavenger resins or liquid-liquid extraction units, to enable the continuous production of high-purity material without the need for traditional workup procedures. uc.ptdurham.ac.uk

Automated Synthesis : Utilizing robotic systems for the automated, iterative synthesis of libraries of compounds derived from this compound. nih.govchemrxiv.org This would significantly accelerate the discovery of new molecules with desired properties.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency and selectivity of existing transformations involving this compound.

Future research in this area could target:

Photoredox Catalysis : Employing visible-light photoredox catalysis to generate radical intermediates from the bromoethyl group, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions.

Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with high levels of stereoselectivity and functional group tolerance. researchgate.net

Dual Catalysis : Combining two different catalytic cycles in a single pot to facilitate tandem reactions, where the product of the first reaction is immediately consumed in the second, can lead to highly complex molecular architectures from simple starting materials.

Enzymatic Catalysis : Biocatalysis presents an environmentally benign approach for performing selective transformations on the molecule, although the substrate scope may be a limitation.

| Catalytic System | Potential Transformation of this compound | Advantages |

| Photoredox Catalysis | Atom Transfer Radical Addition (ATRA), C-H functionalization | Mild reaction conditions, high functional group tolerance, generation of reactive intermediates. |

| Organocatalysis | Asymmetric alkylation, Michael additions | Metal-free, often highly enantioselective, environmentally friendly. researchgate.net |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Formation of C-C and C-heteroatom bonds, wide substrate scope. |

| Enzymatic Catalysis | Regio- and stereoselective dehalogenation or substitution | High selectivity, green reaction conditions (aqueous media, mild temperatures). |

An interactive table outlining potential advanced catalytic systems and their applications.

Unraveling Complex Mechanistic Pathways of Underutilized Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic methods and the prediction of reaction outcomes. While the fundamental reactivity of the dithiolane and bromoethyl groups is understood, the interplay between them can lead to complex and sometimes unexpected pathways.

Key research directions include:

Computational Modeling : Utilizing density functional theory (DFT) and other computational methods to model reaction intermediates and transition states, providing insights into reaction energetics and selectivity. rsc.org

Spectroscopic Studies : Employing advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to monitor reaction progress and identify transient intermediates.

Kinetics and Isotope Effect Studies : Performing detailed kinetic analyses and isotopic labeling experiments to elucidate the rate-determining steps and the nature of bond-breaking and bond-forming events in key transformations.

Investigation of Fragmentation Pathways : A thorough investigation of base-mediated fragmentation of this compound could reveal novel routes to dithiocarboxylate intermediates, which are valuable precursors for a variety of sulfur-containing compounds. nih.gov

By addressing these future research directions and overcoming the associated challenges, the scientific community can significantly expand the synthetic utility of this compound, paving the way for its application in the synthesis of novel functional molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromoethyl)-1,3-dithiolane, and what experimental parameters influence yield?

Methodological Answer: this compound can be synthesized via two primary routes:

- Cyclopropane Ring-Opening : Reacting 1,2-ethanedithiol with 2,2-dibromo-1-chlorocyclopropane in the presence of acidic silica gel yields the product (78% yield). Optimizing solvent polarity and temperature improves reaction efficiency .

- Aldehyde Cyclization : Using boron trifluoride diethyl etherate as a catalyst, 2-bromoethyl aldehyde derivatives undergo cyclization with 1,2-ethanedithiol, achieving higher yields (85%) under anhydrous conditions .

Key Parameters : Acid strength, solvent selection (e.g., DMSO for polar intermediates), and stoichiometric control of brominated precursors.

Q. How can researchers characterize the molecular structure and conformation of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy : NMR (¹H/¹³C) identifies bromoethyl and dithiolane protons, with characteristic shifts at δ 3.5–4.0 ppm (S–CH2–Br) and δ 2.8–3.2 ppm (dithiolane ring) . IR spectroscopy detects C–S stretching (~650 cm⁻¹) and C–Br vibrations (~550 cm⁻¹).

- Computational Analysis : Molecular mechanics (e.g., MM2 force fields) predict a half-chair conformation (C2 symmetry) for the dithiolane ring, validated by torsional angles (~52° for S–C–C–S) . DFT calculations estimate bond lengths (C–S: 1.82 Å) and angles (S–C–S: 109.4°) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

- Degradation Risks : Hydrolysis of the bromoethyl group in humid conditions generates HBr, requiring storage under inert gas (N2/Ar) and desiccants.

- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended to establish safe heating limits.

- Light Sensitivity : UV exposure may cleave C–Br bonds; amber glassware or opaque containers are advised .

Advanced Research Questions

Q. What mechanistic insights explain the anionic ring-opening and SNi reactions observed in the cyclization of 1,3-dithiolane derivatives?

Methodological Answer:

- Anionic Ring-Opening : Base-induced deprotonation generates a thiolate intermediate, which attacks electrophilic centers (e.g., nitroallylidene groups), forming conjugated enethiols .

- SNi Mechanism : Intramolecular nucleophilic substitution retains stereochemistry via a tight ion-pair transition state, as observed in domino reactions yielding perfunctionalized thiophenes . Kinetic studies (e.g., Eyring plots) confirm a concerted pathway with Δ‡G ~ 90 kJ/mol .

Q. How do thermodynamic properties and molecular conformation impact the reactivity of this compound in synthetic applications?

Methodological Answer:

-

Thermodynamic Data :

Property Value (1,3-Dithiolane) Method ΔH°(298.15 K) ~53 kJ·mol⁻¹ Semi-empirical estimate Pseudo-rotation barrier ~12.7 kJ·mol⁻¹ Molecular mechanics Low ring-puckering barriers (~12.7 kJ/mol) enable conformational flexibility, enhancing reactivity in ring-opening polymerizations . -

Reactivity : The bromoethyl group acts as a latent electrophile, facilitating cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

Q. What methodological approaches are used to study the pseudo-rotational dynamics and low-frequency vibrational modes of the 1,3-dithiolane ring?

Methodological Answer:

- Low-Frequency Raman Spectroscopy : Detects ring-puckering modes (ν₃₀ ~ 50 cm⁻¹), assigned via isotopic substitution (²H/¹³C) .

- Molecular Dynamics (MD) : Simulations with AMBER force fields model pseudo-rotation pathways, correlating with NMR line-shape analysis of dynamic equilibria .

- Inelastic Neutron Scattering (INS) : Resolves torsional modes (<100 cm⁻¹) in crystalline phases, validated against DFT frequency calculations .

Q. How can this compound serve as a precursor in developing functional materials, such as fluorescent probes for metal ion detection?

Methodological Answer:

- Fluorescent Probe Design : The dithiolane ring undergoes Hg²⁺-induced desulfurization, forming anthracene derivatives with aggregation-induced emission (AIE) properties. Example: 2-(Anthracen-9-yl)-1,3-dithiolane exhibits a 120-fold fluorescence enhancement at 510 nm upon Hg²⁺ binding (LOD: 0.1 nM) .

- Functionalization Strategies : Click chemistry (e.g., thiol-ene) modifies the bromoethyl group for bioorthogonal tagging, as demonstrated in cellular imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.